molecular formula C18H14FN3O3 B11126731 N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11126731
M. Wt: 339.3 g/mol
InChI Key: PXLHZYPQESIWHH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrroloquinazoline core. This structure combines a pyrrolidine ring fused to a quinazoline scaffold, with a hydroxyl group at position 5, a ketone at position 1, and a carboxamide substituent at the 3a-position.

Properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H14FN3O3/c19-11-5-7-12(8-6-11)20-17(25)18-10-9-15(23)22(18)14-4-2-1-3-13(14)16(24)21-18/h1-8H,9-10H2,(H,20,25)(H,21,24)

InChI Key

PXLHZYPQESIWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with an appropriate quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinazoline ketone, while nucleophilic substitution of the fluorine atom can result in various substituted quinazoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrroloquinazoline core, which is known for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties by improving bioavailability and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on derivatives of pyrroloquinazoline demonstrated that modifications at specific positions could lead to enhanced anticancer activity. For instance, compounds were tested against human cancer cell lines such as HCT-116 and MCF-7, showing IC50 values in the low micromolar range (1.9–7.52 μg/mL) . The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly contributed to their potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits promising antimicrobial activity. Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Studies

Research involving synthesized derivatives indicated that certain compounds demonstrated significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, compounds with specific substituents showed minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis . This suggests potential applications in treating infections caused by resistant bacteria.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organisms/Cell LinesIC50/MIC Values
N-(4-fluorophenyl)-5-hydroxy...AnticancerHCT-116, MCF-71.9–7.52 μg/mL
Derivative AAntimicrobialMycobacterium smegmatis6.25 µg/mL
Derivative BAntimicrobialPseudomonas aeruginosaNot specified

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolo[1,2-a]quinazoline core distinguishes it from analogs with alternative fused-ring systems:

Compound Core Structure Key Features
Target Compound Pyrrolo[1,2-a]quinazoline Planar quinazoline with fused pyrrolidine; allows for π-π stacking interactions.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Pyrazoline Non-planar 5-membered ring with N-substituents; limited conjugation.
5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine Three fused rings; sulfur atom enhances lipophilicity.
4-(3-Fluorophenyl)-N-(4-methylphenyl)-benzothieno-pyrrolo-diazepine () Benzothieno-pyrrolo-diazepine Seven-membered diazepine ring; potential for flexible binding.

Implications : The quinazoline core in the target compound offers rigidity and hydrogen-bonding sites (via the ketone and hydroxyl groups), which may enhance binding to kinases or DNA compared to less planar systems like pyrazolines .

Substituent Effects on Bioactivity

Substituents on the aryl carboxamide group significantly influence physicochemical and biological properties:

Compound Aryl Substituent Predicted Impact
N-(4-Fluorophenyl)-5-hydroxy-1-oxo-pyrroloquinazoline-carboxamide (Target) 4-Fluorophenyl Electron-withdrawing fluorine enhances metabolic stability and membrane permeability.
N-(3-Chloro-4-fluorophenyl)-5-hydroxy-1-oxo-pyrroloquinazoline-carboxamide () 3-Chloro-4-fluorophenyl Increased steric bulk and lipophilicity; may alter target selectivity.
N-(4-Methylphenyl)-benzothieno-pyrrolo-diazepine-carboxamide () 4-Methylphenyl Electron-donating methyl group reduces solubility but may improve receptor affinity.

Implications : The target’s 4-fluorophenyl group balances electronegativity and size, whereas chloro additions () could enhance potency but reduce solubility .

Functional Group Modifications

The carboxamide moiety is a critical pharmacophore in the target and its analogs:

Compound Functional Groups Role in Bioactivity
Target Compound 5-Hydroxy, 1-oxo, carboxamide Hydroxyl and ketone groups may participate in hydrogen bonding; carboxamide anchors to receptors.
N-Phenylhydrazinecarbothioamide derivatives () Thioamide, triazole-thiol Sulfur-containing groups increase metal-binding potential (e.g., enzyme inhibition).
Acrylamide derivatives () Acrylamide Electrophilic acrylamide may enable covalent binding to cysteine residues in targets.

Implications : The target’s carboxamide offers reversible binding, contrasting with thioamides () or acrylamides (), which may exhibit irreversible mechanisms .

Biological Activity

N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H14FN3O3\text{C}_{16}\text{H}_{14}\text{FN}_3\text{O}_3

Research indicates that quinazoline derivatives, including this compound, may exhibit biological activities through various mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, including the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) that are often overexpressed in cancers. This inhibition can lead to reduced tumor cell proliferation and survival .
  • Induction of Apoptosis : Studies show that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic pathways associated with mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .

Anticancer Activity

A summary of the anticancer activity of this compound is presented in Table 1. The table includes data on various cancer cell lines and their respective IC50 values.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.25EGFR Inhibition
DU145 (Prostate)0.15Apoptosis Induction
MCF7 (Breast Cancer)0.30Cell Cycle Arrest

Data Source: Adapted from various studies on quinazoline derivatives .

Study 1: Quinazoline Derivatives as Anticancer Agents

In a study conducted by Zhang et al., several quinazoline derivatives were synthesized and tested against pancreatic cancer cell lines. The results indicated that compounds with similar structures to N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline exhibited enhanced cytotoxicity compared to standard treatments like gefitinib. The study highlighted the importance of substituent positions in enhancing biological activity .

Study 2: Mechanistic Insights into Antitumor Activity

Another investigation focused on the mechanism by which quinazoline derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death. This was particularly evident in A549 lung cancer cells where ROS levels were significantly elevated upon treatment with the compound .

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